N-(2-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
説明
This compound is a pyrazolo[4,3-d]pyrimidine derivative with a complex acetamide side chain. Its core structure features a bicyclic pyrazolo-pyrimidinone system substituted with ethyl, methyl, and phenethyl groups at positions 1, 3, and 6, respectively.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O4/c1-4-31-24-23(18(3)28-31)30(17-22(32)27-20-13-9-10-14-21(20)35-5-2)26(34)29(25(24)33)16-15-19-11-7-6-8-12-19/h6-14H,4-5,15-17H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVACRPEBPRJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 445.5 g/mol. The compound features a complex structure that includes a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H27N5O3 |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 1358627-49-2 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures to N-(2-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide. For instance, derivatives of thieno[2,3-d]pyrimidine have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer MDA-MB-231 cells. The mechanism often involves inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .
The proposed mechanisms of action for N-(2-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide include:
- Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Studies suggest that these compounds can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : Evidence indicates that such compounds can disrupt normal cell cycle progression in tumor cells.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Study on Thieno[2,3-d]pyrimidine Derivatives : A series of derivatives were synthesized and tested against MDA-MB-231 cells. The most potent compound exhibited an IC50 value of 27.6 μM, indicating strong cytotoxicity .
- Molecular Docking Studies : Research has employed molecular docking techniques to predict the binding affinity of these compounds to target proteins involved in cancer progression. The results suggest favorable interactions with EGFR and other kinases critical for tumor growth .
類似化合物との比較
Table 1: Key Structural Comparisons
Key Observations:
Position 6 Substituents : The phenethyl group in the target compound is bulkier and more lipophilic compared to the 4-fluorobenzyl (in ) or 3-methoxybenzyl (in ) groups. This may influence membrane permeability and target binding affinity.
Spectroscopic and Physicochemical Properties
- NMR Trends : highlights that substituent changes in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts, suggesting that the target compound’s phenethyl and ethoxyphenyl groups would induce distinct shifts compared to analogs .
- Lipophilicity : The phenethyl group (logP ~3.5) and ethoxyphenyl moiety (logP ~2.8) predict higher lipophilicity than 4-fluorobenzyl (logP ~2.5) or furylmethyl (logP ~1.2) analogs, impacting bioavailability .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
